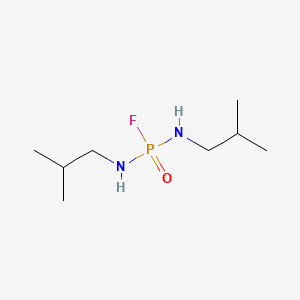
Phosphorodiamidic fluoride, N,N'-bis(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, also known as Mipafox, is an organophosphorus compound with the molecular formula C6H16FN2OP. This compound is known for its use as an insecticide and acaricide. It is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be synthesized through the reaction of phosphorus oxychloride with isopropylamine in the presence of a fluoride source. The reaction typically involves the following steps:
Reaction of Phosphorus Oxychloride with Isopropylamine: Phosphorus oxychloride (POCl3) is reacted with isopropylamine (C3H9N) to form N,N’-bis(2-methylpropyl)phosphorodiamidic chloride.
Fluorination: The resulting phosphorodiamidic chloride is then treated with a fluoride source, such as hydrogen fluoride (HF) or sodium fluoride (NaF), to replace the chloride ions with fluoride ions, yielding phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-.
Industrial Production Methods
Industrial production of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and amines.
Oxidation: It can be oxidized to form phosphorodiamidic oxide derivatives.
Substitution: The fluoride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidation: Requires oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Involves nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and isopropylamine.
Oxidation: Yields phosphorodiamidic oxide derivatives.
Substitution: Results in the formation of substituted phosphorodiamidic compounds.
Aplicaciones Científicas De Investigación
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, has several scientific research applications:
Biology: Studied for its effects on acetylcholinesterase inhibition, which is crucial for understanding its toxicity and potential therapeutic applications.
Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholinesterase dysfunction.
Industry: Employed as an insecticide and acaricide due to its ability to inhibit acetylcholinesterase in pests.
Mecanismo De Acción
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system, which can be toxic to insects and other pests.
Comparación Con Compuestos Similares
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be compared with other similar organophosphorus compounds:
Phosphorodiamidic fluoride, N,N’-diisopropyl-: Similar in structure but with different alkyl groups, leading to variations in reactivity and potency.
Phosphorodiamidic fluoride, N,N’-dibutyl-: Another analog with different alkyl groups, affecting its physical and chemical properties.
Phosphorodiamidic fluoride, N,N’-diethyl-: Differing alkyl groups result in distinct biological activities and applications.
The uniqueness of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, lies in its specific alkyl groups, which influence its reactivity, potency, and applications in various fields.
Propiedades
Número CAS |
7761-57-1 |
|---|---|
Fórmula molecular |
C8H20FN2OP |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
N-[fluoro-(2-methylpropylamino)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H20FN2OP/c1-7(2)5-10-13(9,12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |
Clave InChI |
NGMRGLSKLYURME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNP(=O)(NCC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


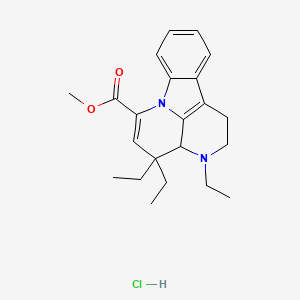
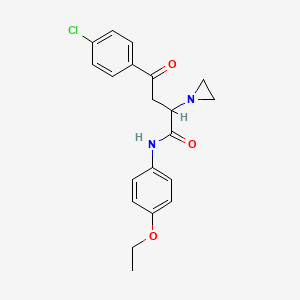
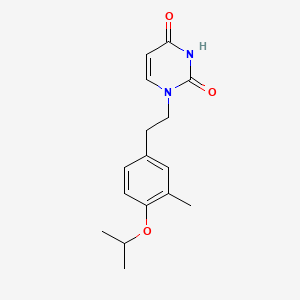
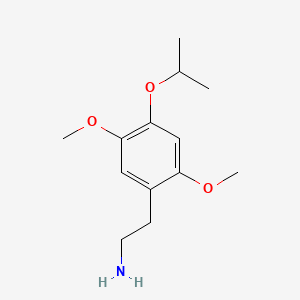
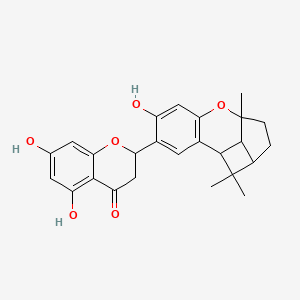
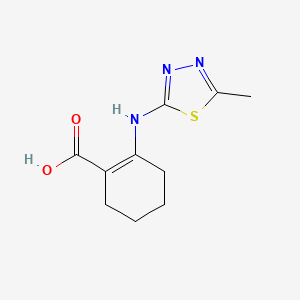
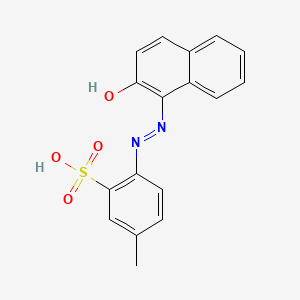


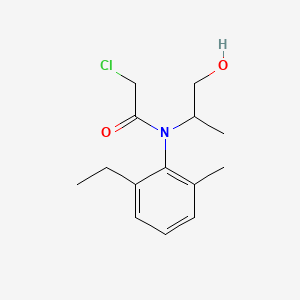
![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
